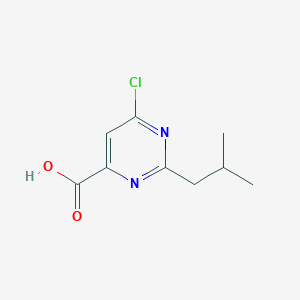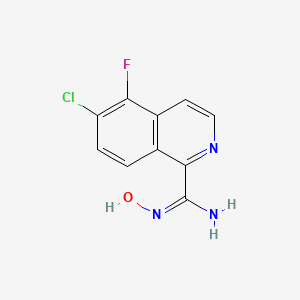
4-(3-Chloropropyl)-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,2-dimethylbenzene typically involves the alkylation of 1,2-dimethylbenzene (o-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions generally include:
Temperature: 0-5°C to control the exothermic nature of the reaction.
Solvent: Anhydrous dichloromethane or carbon tetrachloride.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 1,2-dimethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(3-hydroxypropyl)-1,2-dimethylbenzene or 4-(3-aminopropyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(3-chloropropyl)-1,2-dimethylbenzoic acid.
Reduction: Formation of 1,2-dimethylbenzene.
Applications De Recherche Scientifique
4-(3-Chloropropyl)-1,2-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-1,2-dimethylbenzene in various reactions involves the activation of the benzene ring through the electron-donating effects of the methyl groups. This activation facilitates electrophilic substitution reactions. The chlorine atom on the propyl chain can act as a leaving group, making the compound reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chloropropyl)morpholine
- 4-(3-Chloropropyl)phenol
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
Uniqueness
4-(3-Chloropropyl)-1,2-dimethylbenzene is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C11H15Cl |
|---|---|
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
VERLREWOFGUFHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)

![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)



